molecular formula C18H15ClN4O B2601419 (2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034291-70-6

(2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2601419
CAS RN: 2034291-70-6
M. Wt: 338.8
InChI Key: GMLAUTIQLFRGCP-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, also known as CTAM, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. CTAM is a member of the azetidinone family and is synthesized through a multistep process involving various chemical reactions.

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing novel pharmaceutical agents. Several medicinal compounds containing a 1,2,3-triazole core have already made their mark in the market. For instance:

Organic Synthesis

The versatility of 1,2,3-triazoles makes them attractive for organic synthesis. Researchers employ various synthetic methodologies to prepare this scaffold, including:

Fluorescent Imaging

Fluorescent 1,2,3-triazoles are valuable probes for cellular imaging. Their unique photophysical properties allow visualization of biological processes within living cells.

properties

IUPAC Name

(2-chlorophenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c19-16-9-5-4-8-15(16)18(24)22-10-14(11-22)23-12-17(20-21-23)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLAUTIQLFRGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Cl)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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